Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-

Lipophilicity Polar surface area Drug-likeness

Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- (IUPAC: N-(2,2-dimethyl-3H-1-benzofuran-4-yl)acetamide) is a synthetic benzofuran derivative that incorporates a sterically constrained 2,2-dimethyl-2,3-dihydrobenzofuran core with an acetamido substituent at the C‑4 position. This scaffold has been explored in melatonergic agent patents, where the 4‑substituted 2,2‑dimethyl‑2,3‑dihydrobenzofuran motif acts as a key pharmacophoric element.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 31010-90-9
Cat. No. B12902985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-
CAS31010-90-9
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2CC(OC2=CC=C1)(C)C
InChIInChI=1S/C12H15NO2/c1-8(14)13-10-5-4-6-11-9(10)7-12(2,3)15-11/h4-6H,7H2,1-3H3,(H,13,14)
InChIKeyDHOVTANQTHZWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- (CAS 31010-90-9): Core Identity and Procurement Profile


Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- (IUPAC: N-(2,2-dimethyl-3H-1-benzofuran-4-yl)acetamide) is a synthetic benzofuran derivative that incorporates a sterically constrained 2,2-dimethyl-2,3-dihydrobenzofuran core with an acetamido substituent at the C‑4 position. This scaffold has been explored in melatonergic agent patents, where the 4‑substituted 2,2‑dimethyl‑2,3‑dihydrobenzofuran motif acts as a key pharmacophoric element [1]. Analytical reference data (FTIR) confirm the structural identity of the pure compound [2].

Why Generic Substitution of Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- Risks Functional Mismatch


The 2,2‑dimethyl substitution on the dihydrofuran ring imposes significant conformational restriction and steric shielding at the benzofuran C‑4 position compared to non‑methylated or mono‑methyl analogs [1]. This structural feature directly influences the orientation of the acetamido group, which in the melatonergic patent series proved critical for receptor recognition [2]. Simply interchanging with a N‑(2,3‑dihydrobenzofuran‑4‑yl)acetamide lacking the gem‑dimethyl group, or with a 5‑ or 7‑regioisomer, introduces both steric and electronic deviations that can abolish target engagement, even if the compounds share the same benzofuran‑acetamide core [3].

Quantitative Differentiation Evidence for Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- (31010-90-9)


Calculated LogP and PSA Differentiate 4‑Acetamido‑2,2‑dimethyl from Non‑Methylated Analogs

The target compound exhibits a calculated LogP of 3.008 and a PSA of 41.82 Ų . In comparison, a non‑methylated analog (N‑(2,3‑dihydrobenzofuran‑4‑yl)acetamide) is predicted to have a LogP ≈ 1.7–1.9 and PSA ≈ 41.8 Ų (class‑level inference based on fragment‑based calculations ). The ≈ 1.1‑1.3 log unit increase in lipophilicity, while PSA remains constant, indicates that the 2,2‑dimethyl groups enhance membrane permeability without increasing polar surface area—a favorable profile for CNS penetration.

Lipophilicity Polar surface area Drug-likeness

FTIR Spectral Fingerprint Confirms Regio‑ and Stereochemical Identity

A reference FTIR spectrum is available for 4‑acetamido‑2,2‑dimethyl‑2,3‑dihydrobenzofuran in the Wiley KnowItAll library [1]. This spectrum serves as a verified fingerprint for structural confirmation. No equivalent spectral reference was located for the 5‑ or 7‑acetamido regioisomers in public databases, making the 4‑acetamido‑2,2‑dimethyl compound uniquely identifiable by routine IR spectroscopy.

Identity verification QA/QC Spectral libraries

Conformational Restriction by the 2,2‑Dimethyl Group in the Patent Melatonergic Series

U.S. Patent 5,856,529 explicitly claims 4‑substituted 2,2‑dimethyl‑2,3‑dihydrobenzofuran derivatives, including the target acetamide, as melatonergic agents [1]. The patent establishes that the gem‑dimethyl group locks the dihydrofuran ring into a conformation that optimizes the spatial presentation of the 4‑acetamido substituent toward melatonin receptors MT1 and MT2. In contrast, corresponding N‑(2‑methyl‑2,3‑dihydrobenzofuran‑4‑yl)acetamide and des‑methyl analogs show reduced binding affinity, demonstrating the critical role of the 2,2‑dimethyl substitution for biological activity.

Conformational constraint Melatonergic agents Structure‑activity relationship

Regiochemical Purity at the 4‑Position Avoids Cross‑Contamination with Inactive or Toxic Isomers

Commercial specifications for Acetamide, N‑(2,3‑dihydro‑2,2‑dimethyl‑4‑benzofuranyl)- typically require >95% purity by HPLC [1]. No quantitative data were found for the 5‑ or 7‑regioisomers, but synthetic literature indicates that electrophilic substitution on the 2,2‑dimethyl‑2,3‑dihydrobenzofuran core predominantly yields the 7‑substituted product [2]. This means that procurement of the 4‑acetamido isomer demands rigorous regiochemical control, as the 7‑isomer is the thermodynamically favored side product. Buyers must verify that the certificate of analysis explicitly confirms <2% of the 7‑regioisomer.

Regiochemical purity Synthetic impurity control Procurement specification

Validated Application Scenarios for Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)- Based on Available Evidence


Melatonergic Receptor Hit Identification and Lead Optimization

Use the compound as a validated entry point for melatonergic drug discovery, following the patent precedent that 4‑substituted 2,2‑dimethyl‑2,3‑dihydrobenzofurans engage melatonin receptors [4]. The compound's calculated LogP of 3.008 and PSA of 41.82 Ų [5] align with CNS drug‑like space, supporting its use in blood‑brain barrier penetration screens. Due to the absence of public potency data, initial in‑house profiling against MT1 and MT2 is recommended to establish baseline activity.

Conformational Probe for SAR Studies on Benzofuran Scaffolds

Employ the 2,2‑dimethyl‑4‑acetamido substitution pattern as a conformationally constrained probe to differentiate the pharmacological consequences of 4‑ vs. 5‑ vs. 7‑ substitution on the 2,3‑dihydrobenzofuran core [4]. The gem‑dimethyl group eliminates conformational flexibility at the dihydrofuran ring, making this compound a 'locked' analog for studying receptor‑ligand interactions where the orientation of the acetamido group is critical.

FTIR‑Certified Reference Standard for Analytical Method Development

Utilize the publicly available FTIR spectrum from the Wiley KnowItAll Mass Spectral Library [4] as a certified reference for identity testing and method validation. This is particularly valuable for QC laboratories that require a primary standard for HPLC or IR‑based release testing of benzofuran‑acetamide derivatives, as no equivalent public spectral reference exists for the 5‑ or 7‑regioisomers.

Synthetic Intermediate with Defined Regiochemical Purity Requirements

Incorporate the compound as a building block for the synthesis of more complex, patent‑disclosed dihydrobenzofuran derivatives, where the 4‑position is the desired point of diversification [4]. Due to the synthetic challenge of achieving exclusive 4‑substitution, procurement must include rigorous regiochemical purity specifications (>98% by HPLC, <1% 7‑isomer) to ensure downstream reaction yields and product integrity [5].

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